molecular formula C17H16BrN5O2 B2794633 3-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005292-27-2

3-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2794633
CAS RN: 1005292-27-2
M. Wt: 402.252
InChI Key: WRAHHRIUCLLDLA-UHFFFAOYSA-N
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Description

“3-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various methods. For example, the structure of N-methylbenzamide, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . These can include free radical bromination of alkyl benzenes .

Scientific Research Applications

Synthesis and Characterization

The compound 3-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is related to a class of compounds involved in various synthetic and characterization studies. For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for potential use in photodynamic therapy. These compounds, including similar bromo-substituted benzamides, show promise due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Photodynamic Therapy Applications

Compounds with bromo-substituted benzamide structures, akin to this compound, are explored for their applications in photodynamic therapy (PDT). The study mentioned above highlights the potential of these compounds in PDT due to their ability to generate singlet oxygen effectively, a crucial factor for the therapeutic efficacy in treating cancer Pişkin, Canpolat, & Öztürk, 2020.

Advanced Organic Synthesis Techniques

Research on compounds like this compound contributes to the development of advanced organic synthesis techniques. For instance, Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of bromo-substituted compounds in synthesizing complex organic molecules, which could have implications in pharmaceutical development Ikemoto et al., 2005.

Anticancer Properties

The structural similarities of this compound with other bromo-substituted benzamides pave the way for investigating their anticancer properties. Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of substituted benzamides, highlighting the potential of such compounds in cancer treatment Ravinaik et al., 2021.

Antioxidant Activity

Research on bromophenols and bromo-substituted compounds, similar to this compound, has also explored their antioxidant activities. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant antioxidant activities. This suggests that bromo-substituted benzamides might possess similar properties, making them of interest for studies on oxidative stress and related diseases Li et al., 2011.

properties

IUPAC Name

3-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-2-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)12-4-3-5-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHHRIUCLLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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